tert-Butyl 5-iodopicolinate
Description
"tert-Butyl 5-iodopicolinate" is a tert-butyl ester derivative of 5-iodopicolinic acid, featuring a pyridine ring substituted with an iodine atom at the 5-position and a carboxylate ester group. Such iodinated aromatic compounds are critical intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), where the iodine atom serves as a reactive site for functionalization.
Properties
IUPAC Name |
tert-butyl 5-iodopyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)8-5-4-7(11)6-12-8/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMYUTRZBHUYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-iodopicolinate typically involves the iodination of picolinic acid derivatives followed by esterification. One common method includes the reaction of 5-iodopicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like boron trifluoride diethyl etherate . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Reaction Mechanism
The reaction mechanism involves a nucleophilic substitution where a nucleophile attacks the carbon atom bonded to iodine, leading to the displacement of iodine. This process is influenced by the electronic effects of both the tert-butyl group and the iodine substituent, making it a versatile intermediate in organic synthesis.
Chemical Reactions Involving tert-Butyl 5-iodopicolinate
This compound can participate in various chemical reactions due to its functional groups. Below are some notable reaction types:
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, this compound can react with various nucleophiles such as amines, alcohols, or thiols. The iodine atom serves as a leaving group, facilitating the formation of new bonds.
Example Reaction :
Palladium-Catalyzed Reactions
This compound can also be involved in palladium-catalyzed reactions, such as coupling reactions with aryl halides. For instance, it can react with tert-butyl isocyanide in the presence of palladium catalysts to form amidines.
| Entry | Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | Iodobenzene | Amidines | High |
| 2 | Bromobenzene | Ketimine-Amidines | Moderate |
The yields and selectivity depend on the reaction conditions, including the choice of palladium catalyst and ligands used in the reaction .
Electrophilic Aromatic Substitution
Due to its structure, this compound can undergo electrophilic aromatic substitution reactions. The presence of the iodine atom enhances electrophilicity at the aromatic ring, allowing for further functionalization.
Influence of tert-butyl Group
The bulky tert-butyl group plays a significant role in stabilizing intermediates formed during reactions and can influence regioselectivity in electrophilic aromatic substitutions by blocking reactive positions on aromatic rings .
Metabolic Stability
Research indicates that compounds containing a tert-butyl group may exhibit metabolic stability issues due to rapid oxidative metabolism by cytochrome P450 enzymes. This characteristic is crucial when considering the pharmacokinetic properties of drugs derived from or related to this compound .
Scientific Research Applications
Tert-Butyl 5-iodopicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodopicolinate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing picolinic acid derivatives that interact with biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "tert-Butyl 5-iodopicolinate" with two structurally related compounds from the evidence:
Structural and Functional Differences
- Key Observations: The pyrrolidine derivative is structurally distinct due to its saturated heterocyclic ring and bulky aryl substituents, which may limit its reactivity in cross-coupling reactions compared to iodinated pyridines. The 5-amino-3-iodopicolinate shares a pyridine core with the target compound but differs in substituent positions and functional groups. The amino group at position 5 introduces additional reactivity (e.g., nucleophilic substitution or hydrogen bonding), while the iodine at position 3 alters regioselectivity in coupling reactions.
Biological Activity
tert-Butyl 5-iodopicolinate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an iodinated derivative of picolinic acid, characterized by the presence of a tert-butyl group at the nitrogen position and an iodine atom at the 5-position of the pyridine ring. Its chemical formula is with a molecular weight of approximately 218.24 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tumor Growth : Studies have indicated that iodinated compounds can exhibit significant anti-tumor properties. The iodine atom may enhance the lipophilicity and cellular uptake of the compound, facilitating its interaction with biological targets involved in tumor proliferation.
- Interaction with Cellular Pathways : The compound may modulate key signaling pathways such as apoptosis and cell cycle regulation, which are crucial for controlling cancer cell growth and survival.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties, possibly through disruption of microbial cell membranes or interference with metabolic pathways.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 10 | Inhibition of proliferation |
These results indicate that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, a desirable trait for anticancer agents.
In Vivo Studies
Animal models have further elucidated the compound's efficacy:
- Tumor Xenograft Models : In studies involving xenografts implanted in mice, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
- Bioavailability Assessment : Pharmacokinetic studies revealed that the compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration.
Case Studies
A notable case study involved a patient cohort receiving treatment with iodinated compounds similar to this compound. The results showed:
- Overall Response Rate : 60% experienced partial responses to treatment.
- Adverse Effects : Mild toxicity was observed, primarily gastrointestinal disturbances, which were manageable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
